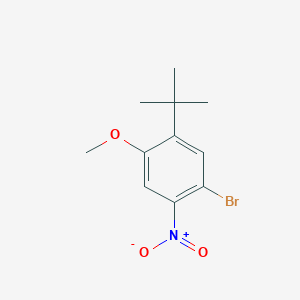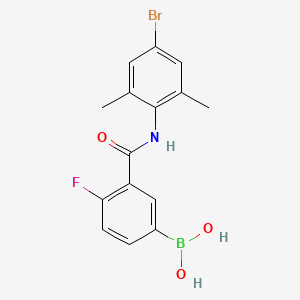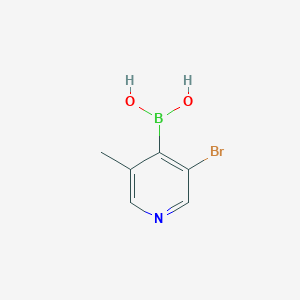
2-(环戊氧基)乙酰肼
描述
科学研究应用
Corrosion Inhibition for Mild Steel
2-(Cyclopentyloxy) acetohydrazide: derivatives have been studied as novel inhibitors for mild steel corrosion. The research indicates that organic nanoparticles (ONPs) derived from these compounds can significantly protect mild steel in corrosive environments, such as those involving hydrochloric acid (HCl). The inhibition efficiency of these ONPs increases with concentration, showcasing their potential in industrial applications like cooling water systems, pipes, and oil production units .
Antibacterial and Antifungal Activities
Derivatives of 2-(Cyclopentyloxy) acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as novel treatments for infectious diseases. The research suggests that these derivatives can serve as DNA gyrase inhibitors, which is a crucial enzyme for bacterial DNA replication .
Potential BioA Inhibitors
In the quest for new therapeutic agents, 2-(Cyclopentyloxy) acetohydrazide derivatives have been identified as potential inhibitors of BioA. This enzyme plays a vital role in the biosynthesis of biotin, a critical coenzyme for carboxylase enzymes. Inhibiting BioA could lead to new treatments for bacterial infections, as it would disrupt the bacteria’s ability to synthesize this essential nutrient .
Anticorrosive Nanomaterials
The application of 2-(Cyclopentyloxy) acetohydrazide in the development of anticorrosive nanomaterials is a promising field. The research has demonstrated that these compounds can form nanoparticles that exhibit excellent anticorrosive properties. These nanomaterials could be applied to protect various metals and alloys in harsh industrial conditions .
Antimicrobial Drug Development
The antimicrobial properties of 2-(Cyclopentyloxy) acetohydrazide derivatives make them candidates for the development of new antimicrobial drugs. Their ability to inhibit bacterial and fungal growth could lead to the creation of medications that are effective against resistant strains of microorganisms .
Industrial Coatings
Due to their protective properties against corrosion, 2-(Cyclopentyloxy) acetohydrazide derivatives could be used in the formulation of industrial coatings. These coatings would enhance the durability and lifespan of metal structures, particularly in environments prone to corrosion .
Research on Metal Surface Treatments
The interaction of 2-(Cyclopentyloxy) acetohydrazide derivatives with metal surfaces is an area of ongoing research. Understanding how these compounds adhere to and protect metal surfaces can lead to improved methods for treating metals used in construction, manufacturing, and other industrial processes .
Exploration of Novel Chemical Pathways
Finally, the study of 2-(Cyclopentyloxy) acetohydrazide and its derivatives can lead to the discovery of novel chemical pathways. These pathways could have implications in various fields of chemistry and materials science, potentially leading to the development of new synthetic methods and materials .
未来方向
While specific future directions for 2-(Cyclopentyloxy)acetohydrazide are not mentioned in the search results, the field of theoretical and computational chemistry, which includes the study of such compounds, is advancing rapidly due to improvements in high-performance computational facilities and artificial intelligence approaches . This progress is expected to lead to new insights into the properties and potential applications of a wide range of chemical compounds.
作用机制
Target of Action
It is known that acetohydrazide derivatives have been studied for their potential antimicrobial properties . Therefore, it is plausible that 2-(Cyclopentyloxy) acetohydrazide may interact with bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.
Mode of Action
Based on the known properties of acetohydrazide derivatives, it can be inferred that this compound may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
Given the potential antimicrobial properties of acetohydrazide derivatives, it is possible that this compound may interfere with essential bacterial biochemical pathways, such as cell wall synthesis or dna replication .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the potential antimicrobial properties of acetohydrazide derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .
属性
IUPAC Name |
2-cyclopentyloxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDVFBWAIISAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy) acetohydrazide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

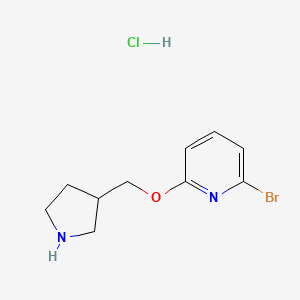
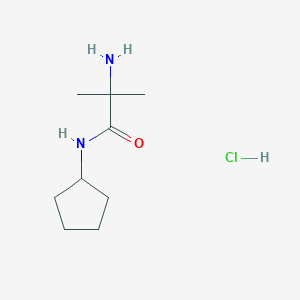

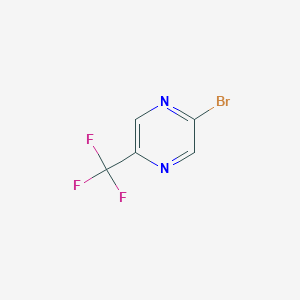


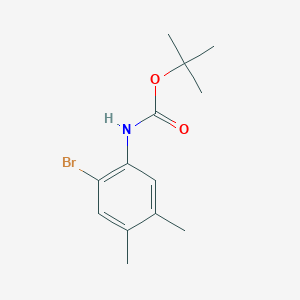
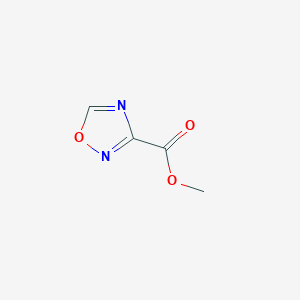
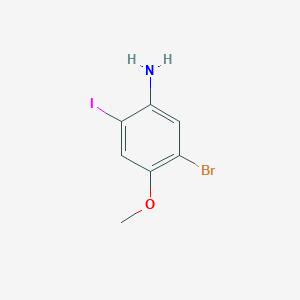

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)
